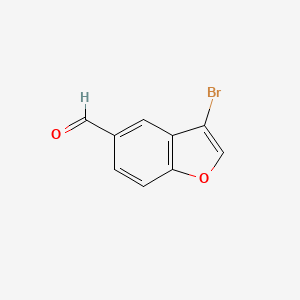

3-Bromo-benzofuran-5-carbaldehyde

Description

Significance of Benzofuran (B130515) Derivatives in Contemporary Organic Chemistry Research

Benzofuran derivatives, a class of organic compounds featuring a fused benzene and furan ring, represent a cornerstone of modern heterocyclic chemistry. jocpr.comnih.gov These scaffolds are pervasive in a multitude of natural products and are recognized for their broad spectrum of biological and pharmacological properties. nih.govnih.gov In organic synthesis, the benzofuran nucleus serves as a fundamental building block for creating a diverse array of complex molecules. jocpr.com Researchers have utilized these derivatives in the development of various polymers, including polyamides and polyesters, as well as in the synthesis of industrial dyes. jocpr.com Their intrinsic fluorescence also makes them valuable in materials science. The versatility of the benzofuran scaffold continues to drive the development of innovative and efficient synthetic methodologies. nih.govacs.org

Importance of Halogenated Benzofuran Scaffolds in Medicinal Chemistry and Materials Science

The introduction of halogen atoms, such as bromine, onto the benzofuran scaffold has been shown to be a pivotal strategy in medicinal chemistry for enhancing therapeutic potential. nih.gov Halogenation can significantly increase the anticancer activities of benzofuran derivatives. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of a molecule to its biological target. nih.gov Studies have indicated that the position of the halogen on the benzofuran ring is a critical factor in determining its biological activity. nih.gov

In the realm of materials science, halogenated benzofurans and their derivatives are instrumental in the development of advanced organic materials. Benzofuran derivatives containing a thiophene ring, for instance, are crucial in the construction of highly efficient organic photovoltaics and field-effect transistors. nih.govmsu.edu The specific electronic properties conferred by the halogen atoms can be harnessed to fine-tune the performance of these materials.

Rationale for In-depth Investigation of 3-Bromo-benzofuran-5-carbaldehyde

The specific structure of this compound provides a compelling rationale for its detailed investigation. The compound embodies three key functional components: the versatile benzofuran core, a bromine atom at the 3-position, and a carbaldehyde (aldehyde) group at the 5-position. The bromine atom not only influences the electronic properties of the ring system but also serves as a potential site for cross-coupling reactions, allowing for the introduction of diverse substituents.

Crucially, the aldehyde group at the 5-position is a highly reactive and versatile functional group in organic synthesis. chemimpex.com It can participate in a wide range of chemical transformations, including condensations, oxidations, reductions, and the formation of imines (Schiff bases). chemimpex.com This reactivity makes this compound a valuable intermediate for the synthesis of a wide variety of more complex, polyfunctional molecules with potential applications in pharmaceuticals and fine chemicals. jocpr.comorganic-chemistry.org The ability to use this compound as a building block for larger, more intricate structures is a primary driver of its research interest. chemimpex.comorganic-chemistry.org

Overview of the Current Research Landscape on Substituted Benzofurans

The current research landscape for substituted benzofurans is dynamic and expansive, with a strong focus on two main areas: the development of novel synthetic methods and the exploration of their biological activities. nih.gov Chemists are continuously devising new and more efficient ways to construct the benzofuran core and introduce a variety of substituents at different positions. nih.govacs.org This includes the use of transition-metal catalysis, such as palladium and copper, in one-pot reactions and domino sequences to build molecular complexity rapidly. nih.govmsu.edunih.gov

Simultaneously, there is extensive research into the pharmacological potential of these compounds. nih.gov Benzofuran derivatives have been investigated for a wide array of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. nih.govresearchgate.net The ability to synthesize a wide library of substituted benzofurans allows for detailed structure-activity relationship (SAR) studies, which are crucial for the design of new and more effective therapeutic agents. nih.gov

General Strategies for Benzofuran Core Construction

The synthesis of the benzofuran nucleus is a cornerstone of heterocyclic chemistry, with numerous strategies developed to achieve this versatile scaffold. These methods can be broadly categorized based on the type of catalyst or reaction pathway employed.

Acid-Catalyzed Cyclization Approaches

Acid-catalyzed reactions represent a classical and effective method for the construction of the benzofuran core. These approaches typically involve the intramolecular cyclization of suitable precursors, such as α-aryloxy ketones or acetals, under acidic conditions. Polyphosphoric acid (PPA) is a common reagent used to facilitate the cyclization of acetals. rsc.org The mechanism proceeds through protonation of the substrate, followed by the elimination of a leaving group to form an oxonium ion intermediate. rsc.org Subsequent intramolecular electrophilic attack by the aromatic ring and a second elimination step yield the benzofuran product. rsc.org

Lewis acids, such as boron trifluoride diethyl etherate (BF₃·OEt₂) and scandium triflate, are also employed to promote Domino reactions that lead to benzofuran derivatives. researchgate.net For instance, a Lewis acid can promote propargylation, which is followed by base-mediated intramolecular cyclization and benzannulation to afford the final product. researchgate.net Similarly, Brønsted acids like triflic acid have been utilized in reactions involving substituted quinone imine ketals and dicarbonyl compounds to achieve substituted benzofuran cores in high yields. researchgate.net

Table 1: Examples of Acid-Catalyzed Benzofuran Synthesis

| Catalyst/Reagent | Substrates | Product Type | Reference |

|---|---|---|---|

| Polyphosphoric acid (PPA) | Acetal derivatives | Substituted benzofurans | rsc.org |

| Boron trifluoride diethyl etherate | 2,4-diyn-1-ols and dicarbonyl compounds | Substituted benzofurans | researchgate.net |

| Scandium triflate | Isocyanides and o-quinone methides | Aminobenzofurans | researchgate.net |

Palladium-Catalyzed Annulation and Cross-Coupling Reactions

Palladium catalysis is a powerful tool in modern organic synthesis, and it has been extensively applied to the construction of benzofurans. These methods often involve the coupling of two components followed by a cyclization step. A common strategy is the Sonogashira coupling of o-halophenols or o-iodophenols with terminal alkynes, which, upon intramolecular cyclization, yields 2-substituted benzofurans. researchgate.netjocpr.com This sequence can often be performed in a one-pot fashion. organic-chemistry.org

Other palladium-catalyzed approaches include intramolecular Heck reactions and direct C-H bond functionalization. researchgate.netorganic-chemistry.org For example, phenols can react with bromoalkynes to generate (Z)-2-bromovinyl phenyl ethers, which then undergo an intramolecular palladium-catalyzed cyclization through direct C-H activation to form 2-substituted benzofurans. organic-chemistry.org Palladium nanoparticles have also been developed as heterogeneous catalysts for these transformations. organic-chemistry.org

Table 2: Palladium-Catalyzed Routes to Benzofurans

| Reaction Type | Key Reagents/Catalysts | Starting Materials | Key Feature | Reference |

|---|---|---|---|---|

| Sonogashira Coupling/Cyclization | (PPh₃)₂PdCl₂/CuI | o-Iodophenols, Terminal alkynes | Forms 2-substituted benzofurans | researchgate.net |

| C-H Functionalization | Pd(OAc)₂/PPh₃, CF₃CO₂Ag | Phenols, Propiolates | Direct oxidative cyclization | mdpi.com |

Copper-Catalyzed Synthesis Routes

Copper-catalyzed reactions offer a cost-effective and efficient alternative for benzofuran synthesis. These methods are particularly useful for forming C-O and C-C bonds. A prevalent approach involves the coupling of cuprous aryl acetylides with o-halophenols. jocpr.com One-pot procedures have been developed where phenols and alkynes react in the presence of a copper catalyst and molecular oxygen to yield polysubstituted benzofurans through sequential nucleophilic addition and oxidative cyclization. jocpr.com

Copper catalysts, such as copper bromide (CuBr) or copper iodide (CuI), are also used in coupling/cyclization reactions of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. organic-chemistry.org Furthermore, copper-catalyzed domino reactions involving o-iodophenols, acyl chlorides, and phosphorus ylides provide a rapid route to functionalized benzofurans. nrochemistry.com

Table 3: Copper-Catalyzed Benzofuran Synthesis

| Catalyst | Starting Materials | Reaction Type | Reference |

|---|---|---|---|

| Copper catalyst/O₂ | Phenols, Alkynes | Aerobic oxidative cyclization | jocpr.com |

| CuBr (ligand-free) | o-Hydroxybenzaldehyde N-tosylhydrazones, Terminal alkynes | Coupling/cyclization | organic-chemistry.org |

Metal-Free Synthetic Protocols

The development of metal-free synthetic methods is a significant goal in green chemistry. For benzofuran synthesis, several metal-free protocols have been established. One such method involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans mediated by hypervalent iodine reagents like (diacetoxyiodo)benzene. organic-chemistry.orgnih.gov

Another approach involves a sequence of an interrupted Pummerer reaction and a jocpr.comjocpr.com sigmatropic rearrangement, allowing for the combination of phenols with benzothiophene S-oxides to yield C3-arylated benzofurans. researchgate.net Additionally, base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene leads to chloromethylene furans, which can rearrange to benzofuran carbaldehydes under mild acidic conditions. organic-chemistry.org

Intramolecular Cyclization and Rearrangement Pathways

Intramolecular cyclization is a fundamental strategy for forming the benzofuran ring. These reactions can be promoted by various catalysts or reagents. For example, iron(III) chloride can mediate the intramolecular cyclization of electron-rich aryl ketones through direct oxidative aromatic C-O bond formation. mdpi.com

Rearrangement reactions also provide a pathway to the benzofuran core. A notable example is the Claisen rearrangement. The synthesis of 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde from vanillin involves the formation of a propargyl ether, which then undergoes a cesium fluoride-mediated Claisen rearrangement to construct the 2-methylbenzofuran ring. jocpr.com Another strategy involves the rearrangement of 2-hydroxychalcones, which can be transformed into 3-formylbenzofurans or 3-acylbenzofurans depending on the reaction conditions. nih.gov

Introduction of Bromine Atom into Benzofuran Systems

To synthesize the target molecule, this compound, a bromine atom must be introduced at the C3 position of the furan ring, and a formyl group must be present at the C5 position of the benzene ring. This can be achieved through several strategic routes.

One potential pathway is the formylation of a pre-synthesized 3-bromobenzofuran. The synthesis of 3-bromobenzofuran can be accomplished by the addition of bromine to benzofuran, which forms 2,3-dibromo-2,3-dihydrobenzo[b]furan. chemicalbook.com This intermediate can then be treated with a base, such as potassium hydroxide in ethanol, to induce elimination and afford 3-bromobenzofuran. chemicalbook.com

Once 3-bromobenzofuran is obtained, the formyl group can be introduced via an electrophilic aromatic substitution reaction. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. nrochemistry.comorganic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nrochemistry.comyoutube.com This reagent is a weak electrophile that reacts preferentially at the most electron-rich and sterically accessible position. nrochemistry.comyoutube.com For the benzofuran system, which is activated towards electrophilic substitution, the reaction is expected to introduce the formyl group onto the benzene ring, with the C5 position being a likely site.

An alternative strategy involves constructing the benzofuran ring from a starting material that already contains the bromine atom. For instance, ortho-formylation of 2-bromophenol can produce 3-bromosalicylaldehyde. orgsyn.org This intermediate, which contains the bromine atom and a precursor to the formyl group in the correct relative positions on the benzene ring, can then be used as a building block. The benzofuran ring can be constructed from 3-bromosalicylaldehyde using one of the general synthetic methodologies described in section 2.1, such as condensation with chloroacetone followed by cyclization, to yield the final target molecule.

Finally, direct bromination of benzofuran-5-carbaldehyde could be considered. However, this route is complicated by the directing effects of the substituents. The formyl group is an electron-withdrawing, meta-directing deactivator for electrophilic substitution on the benzene ring, while the furan oxygen is an activator. Furthermore, the furan ring itself is susceptible to electrophilic attack, often at the C2 position, and can undergo addition reactions with bromine. rsc.orgresearchgate.net This makes achieving selective bromination at the C3 position challenging.

Table 4: Summary of Synthetic Strategies for this compound

| Strategy | Step 1 | Step 2 | Key Considerations |

|---|---|---|---|

| Formylation of 3-Bromobenzofuran | Synthesis of 3-bromobenzofuran via bromination/elimination of benzofuran. | Vilsmeier-Haack formylation of 3-bromobenzofuran. | Regioselectivity of the formylation step. |

| Cyclization of Pre-functionalized Precursor | ortho-Formylation of 2-bromophenol to yield 3-bromosalicylaldehyde. | Annulation of the furan ring onto the 3-bromosalicylaldehyde scaffold. | Compatibility of reagents with existing functional groups. |

| Bromination of Benzofuran-5-carbaldehyde | Synthesis of benzofuran-5-carbaldehyde. | Direct bromination. | Challenging regioselectivity due to competing directing effects and reactivity of the furan ring. |

An in-depth exploration of the synthetic routes toward this compound reveals a variety of chemical strategies. The methodologies for creating this functionalized benzofuran involve carefully orchestrated steps of bromination and formylation, often as part of more complex synthetic sequences. The optimization of these reactions is crucial for achieving high yields and selectivity, which are paramount in the synthesis of such specific chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-benzofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQOMNPTXJBYIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)C(=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726783 | |

| Record name | 3-Bromo-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578028-25-8 | |

| Record name | 3-Bromo-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 3 Bromo Benzofuran 5 Carbaldehyde

Reactions Involving the Bromine Moiety

The bromine atom attached to the benzofuran (B130515) ring is a key functional group that primarily participates in nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) on a halogen-substituted benzofuran ring is generally challenging. However, the reactivity of the C-Br bond towards nucleophiles can be enhanced by the presence of electron-withdrawing groups on the aromatic ring. In 3-Bromo-benzofuran-5-carbaldehyde, the carbaldehyde group at the 5-position acts as a moderate electron-withdrawing group, which can facilitate nucleophilic attack.

The reaction proceeds through a stepwise addition-elimination mechanism, involving the formation of a Meisenheimer complex as a reaction intermediate. The stability of this intermediate is a key factor in determining the reaction rate. While direct examples of nucleophilic substitution on this compound are not extensively documented, analogous reactions on activated aromatic systems suggest that strong nucleophiles would be required. The reactivity in furan systems is noted to be significantly higher than in corresponding benzene analogues. uoanbar.edu.iq

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Potential Product | General Conditions |

|---|---|---|

| Sodium methoxide (NaOMe) | 3-Methoxy-benzofuran-5-carbaldehyde | High temperature, polar aprotic solvent (e.g., DMF, DMSO) |

| Pyrrolidine | 3-(Pyrrolidin-1-yl)-benzofuran-5-carbaldehyde | Base catalysis, elevated temperatures |

This table represents theoretically plausible reactions based on the principles of nucleophilic aromatic substitution on activated aryl halides.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent handle for such transformations. mdpi-res.comupf.edu

Sonogashira Coupling: The Sonogashira reaction is a widely used method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. lookchem.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The reaction of this compound with various terminal alkynes can lead to the synthesis of a diverse range of 3-alkynyl-benzofuran derivatives. These products are valuable intermediates in the synthesis of more complex heterocyclic systems. organic-chemistry.orgresearchgate.net

Table 2: Example of Sonogashira Coupling Reaction Conditions

| Reactants | Catalyst/Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| This compound, Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (TEA) | Tetrahydrofuran (THF) | 3-(Phenylethynyl)-benzofuran-5-carbaldehyde |

Stille Coupling: The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an sp²-hybridized organic halide. organic-chemistry.org This reaction is catalyzed by palladium complexes and offers a versatile method for creating carbon-carbon bonds with a high tolerance for various functional groups. harvard.edu this compound can be coupled with a variety of organostannanes to introduce alkyl, vinyl, or aryl groups at the 3-position.

Table 3: Example of Stille Coupling Reaction Conditions

| Reactants | Catalyst | Ligand (optional) | Solvent | Product |

|---|---|---|---|---|

| This compound, Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Dioxane | 3-Vinyl-benzofuran-5-carbaldehyde |

Reactions Involving the Carbaldehyde Functionality

The carbaldehyde group is a versatile functional group that can undergo a wide array of chemical transformations, including oxidation, reduction, and various derivatizations.

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-Bromo-benzofuran-5-carboxylic acid. This transformation is a fundamental step in the synthesis of various derivatives, such as esters and amides. Several mild and efficient methods are available for this oxidation, avoiding harsh conditions that might affect the bromine substituent or the benzofuran ring. organic-chemistry.orgmdpi.com

Table 4: Selected Reagents for the Oxidation of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Conditions | Advantages |

|---|---|---|

| Potassium permanganate (KMnO₄) | Basic aqueous solution, followed by acidification | Strong oxidant, readily available |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous or organic solvent | Mild, efficient, and environmentally friendly |

| Sodium chlorite (NaClO₂) | Buffered solution (e.g., with NaH₂PO₄), often with a chlorine scavenger | Highly selective for aldehydes |

The reduction of the carbaldehyde group yields the corresponding primary alcohol, (3-Bromo-benzofuran-5-yl)methanol. This reaction is typically achieved with high selectivity using various hydride-based reducing agents. The resulting alcohol is a useful intermediate for further functionalization, such as ether or ester formation.

Table 5: Common Reducing Agents for the Conversion of Aldehydes to Alcohols

| Reducing Agent | Solvent | General Conditions |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol, Ethanol, or Water | Mild, selective for aldehydes and ketones |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF | Powerful reducing agent, requires anhydrous conditions |

The carbaldehyde functionality is a versatile anchor point for the introduction of diverse chemical moieties, enabling the synthesis of functionalized molecules and research probes. These derivatization strategies are crucial for exploring the structure-activity relationships of benzofuran-based compounds.

Formation of Imines (Schiff Bases): The reaction of the aldehyde with primary amines yields imines. This reaction is fundamental for introducing nitrogen-containing substituents and for the synthesis of various heterocyclic systems.

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene. By choosing the appropriate phosphorus ylide, a wide variety of vinyl-substituted benzofurans can be prepared.

Reductive Amination: This two-step, one-pot reaction involves the initial formation of an imine with an amine, followed by in-situ reduction to form a new secondary or tertiary amine.

Knoevenagel Condensation: The reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base leads to the formation of a new carbon-carbon double bond, providing highly functionalized products.

These derivatization reactions highlight the importance of the carbaldehyde group as a synthetic handle for creating a library of 3-bromo-benzofuran derivatives for various research applications, including the development of new materials and biologically active compounds.

Derivatization Strategies for Functionalization and Research Probes

Formation of Hydrazones and Semicarbazones

The carbonyl group of this compound readily undergoes condensation reactions with hydrazine derivatives and semicarbazide to form the corresponding hydrazones and semicarbazones. These reactions typically proceed via a nucleophilic addition-elimination mechanism. The initial step involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine or semicarbazide on the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule, often facilitated by acid catalysis, to yield the stable C=N double bond of the final product.

These derivatives are of significant interest due to their prevalence in medicinal chemistry and their role as intermediates for synthesizing other heterocyclic systems. The reaction is generally carried out in a protic solvent, such as ethanol or methanol, and can be catalyzed by a few drops of a mineral or organic acid.

| Reactant | Product Type | Typical Solvents | Typical Catalysts | General Conditions | Yield (%) |

|---|---|---|---|---|---|

| Hydrazine Hydrate | Hydrazone | Ethanol, Methanol | Acetic Acid | Reflux, 2-6 h | >85 |

| Phenylhydrazine | Phenylhydrazone | Ethanol | Acetic Acid | Reflux, 2-4 h | >90 |

| Semicarbazide Hydrochloride | Semicarbazone | Aqueous Ethanol | Sodium Acetate (buffer) | Reflux, 1-3 h | >80 |

| Thiosemicarbazide | Thiosemicarbazone | Ethanol | Sulfuric Acid (cat.) | Reflux, 3-5 h | >85 |

Condensation Reactions with Amines and Other Nucleophiles

Beyond hydrazines, the aldehyde functionality of this compound is a reactive site for condensation with a range of primary amines and other carbon-based nucleophiles. Reaction with primary amines leads to the formation of imines, commonly known as Schiff bases. This transformation shares a similar acid-catalyzed addition-elimination mechanism with hydrazone formation and is crucial for building more complex molecular scaffolds.

Furthermore, the aldehyde can participate in classic carbon-carbon bond-forming reactions. For instance, in the Knoevenagel condensation, it can react with active methylene compounds (e.g., malononitrile, diethyl malonate) in the presence of a weak base like piperidine or pyridine. This reaction yields an electron-deficient alkene, a valuable synthetic intermediate. Similarly, the Wittig reaction allows for the conversion of the aldehyde group into a variety of substituted alkenes by reacting it with a phosphorus ylide.

| Nucleophile | Reaction Type | Catalyst/Reagent | Typical Solvent | Product Class |

|---|---|---|---|---|

| Aniline | Schiff Base Formation | Acetic Acid | Ethanol | N-aryl imine |

| Malononitrile | Knoevenagel Condensation | Piperidine | Toluene | Dicyanovinyl-benzofuran |

| Diethyl Malonate | Knoevenagel Condensation | Piperidine, Acetic Acid | Toluene (Dean-Stark) | Cinnamate derivative |

| (Triphenylphosphoranylidene)acetonitrile | Wittig Reaction | None (stabilized ylide) | Tetrahydrofuran (THF) | Cinnamonitrile derivative |

Mechanistic Investigations of Chemical Transformations

Understanding the underlying mechanisms of these reactions is critical for optimizing reaction conditions and controlling product outcomes.

Kinetic Studies and Reaction Pathway Elucidation

Nucleophilic Addition: The nitrogen nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine. This step is generally fast.

The pH of the reaction medium plays a crucial role. In highly acidic solutions, the amine nucleophile becomes protonated and non-nucleophilic, slowing the initial addition step. Conversely, under neutral or basic conditions, the dehydration step is slow because the hydroxyl group is a poor leaving group. Optimal rates are therefore achieved under mildly acidic conditions (typically pH 4-6), which provide a sufficient concentration of free amine for the initial attack while also enabling catalysis of the dehydration step by protonating the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O).

Influence of Catalysts, Ligands, and Solvents on Reactivity and Selectivity

The efficiency and outcome of the transformations of this compound are highly dependent on the reaction environment.

Catalysts : As noted, acid catalysis is paramount for accelerating condensation reactions at the aldehyde group. The catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. It also plays a vital role in the rate-limiting dehydration step. For base-catalyzed reactions like the Knoevenagel condensation, the base's function is to deprotonate the active methylene compound, generating the carbanion nucleophile required for the initial addition to the aldehyde.

Ligands : For the specific transformations discussed (hydrazone formation and condensation reactions of the aldehyde), the concept of ligands is not directly applicable as these are typically organocatalytic reactions. Ligands are central to transition-metal-catalyzed processes, which could be employed to modify other parts of the molecule, such as the carbon-bromine bond, but fall outside the scope of these particular aldehyde-focused reactions.

Solvents : The choice of solvent can significantly impact reaction rates and equilibrium positions. Protic solvents like ethanol can participate in hydrogen bonding, stabilizing intermediates and transition states. For reactions that produce water, such as imine formation, using a non-polar solvent like toluene in conjunction with a Dean-Stark apparatus allows for the azeotropic removal of water. This shifts the equilibrium towards the product side, driving the reaction to completion and often leading to higher yields. The solubility of reactants and reagents in the chosen solvent is also a critical practical consideration for ensuring a homogeneous and efficient reaction.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Connectivity and Stereochemical AssignmentsTwo-dimensional NMR techniques are critical for confirming the structural assembly of a molecule.

HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between different parts of the molecule, such as the aldehyde proton's correlation to carbons in the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the spatial proximity of protons, which is crucial for stereochemical assignments, though less critical for a rigid aromatic system like this one. No published 2D NMR data for 3-Bromo-benzofuran-5-carbaldehyde could be located.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₅BrO₂), the expected monoisotopic mass is approximately 223.94 g/mol . A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two prominent molecular ion peaks (M and M+2) of nearly equal intensity. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula C₉H₅BrO₂. However, no specific experimental mass spectra or HRMS data are available in the searched literature.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

An experimental IR spectrum would display absorption bands corresponding to the molecule's functional groups. For this compound, the following characteristic vibrations would be expected:

A strong, sharp absorption band for the aldehyde carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹.

C-H stretching vibrations for the aromatic and aldehyde protons, usually appearing around 2750-2850 cm⁻¹ (aldehyde C-H) and 3000-3100 cm⁻¹ (aromatic C-H).

C-O-C stretching vibrations associated with the furan ether linkage, typically in the 1000-1300 cm⁻¹ region.

Vibrations corresponding to the C-Br bond, which appear at lower frequencies in the fingerprint region. Without an experimental spectrum, a definitive analysis and assignment of these vibrational modes are not possible.

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Such a study would confirm the planarity of the benzofuran (B130515) ring system and detail how the molecules pack in a crystal lattice. No published crystal structure for this compound has been found.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS, TLC)

Chromatographic methods are standard for assessing the purity of a chemical compound and for its isolation.

High-Performance Liquid Chromatography (HPLC) would be used to determine the purity, with results typically showing a major peak corresponding to the compound and its retention time.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be used for purity analysis and would provide fragmentation data for the compound.

Thin-Layer Chromatography (TLC) is often used to monitor reaction progress and for preliminary purity checks, providing an Rf value for a given solvent system. While a patent document mentions the use of this compound in a reaction, it does not provide any specific chromatographic data (like retention times or Rf values) for the compound itself.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. semanticscholar.orgmdpi.com It is frequently employed to calculate the properties of benzofuran (B130515) derivatives and other heterocyclic systems. semanticscholar.orgphyschemres.org Using functionals such as B3LYP with an appropriate basis set, DFT calculations can determine the optimized molecular geometry, including bond lengths and angles, providing a foundational understanding of the molecule's three-dimensional structure. researchgate.netresearchgate.net These geometric parameters are crucial as they influence the molecule's physical and chemical properties.

For 3-Bromo-benzofuran-5-carbaldehyde, DFT calculations would yield precise data on the spatial arrangement of its atoms. The results of such a study would typically be presented in a table comparing calculated values to experimental data if available.

Table 1: Exemplar Optimized Geometrical Parameters (Illustrative) This table shows typical parameters that would be calculated for this compound, with example values derived from studies on similar benzofuran structures.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (furan) | ~1.39 Å |

| C-O (furan) | ~1.37 Å | |

| C-Br | ~1.88 Å | |

| C=O (aldehyde) | ~1.21 Å | |

| Bond Angle | C-O-C (furan) | ~106° |

| O=C-H (aldehyde) | ~125° | |

| Dihedral Angle | Benzofuran-Carbaldehyde | ~0-180° |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov This analysis helps in understanding the charge transfer interactions within the molecule. irjweb.comresearchgate.net

DFT calculations are used to determine the energies of these orbitals and other related quantum chemical parameters. irjweb.comresearchgate.net

Table 2: Calculated Quantum Chemical Parameters (Illustrative) This table presents typical quantum chemical descriptors derived from FMO analysis for a molecule like this compound.

| Parameter | Symbol | Formula | Typical Value Range (eV) |

| HOMO Energy | EHOMO | - | -6.0 to -7.0 |

| LUMO Energy | ELUMO | - | -1.5 to -2.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.0 |

| Ionization Potential | IP | -EHOMO | 6.0 to 7.0 |

| Electron Affinity | EA | -ELUMO | 1.5 to 2.5 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.0 to 2.5 |

| Electronegativity | χ | (IP + EA) / 2 | 3.75 to 4.75 |

| Electrophilicity Index | ω | χ² / (2η) | 2.8 to 4.5 |

Natural Bonding Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density within a molecule. researchgate.netuba.ar It provides a detailed picture of intramolecular interactions, such as hyperconjugation and charge transfer, by analyzing the interactions between filled "donor" orbitals and empty "acceptor" orbitals. researchgate.netuba.ar

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule. nih.gov It generates a 3D map of the electrostatic potential on the molecule's electron density surface. wolfram.comchemrxiv.org The map is color-coded to indicate different potential regions: red signifies regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.netnih.gov

For this compound, an MEP map would likely show negative potential (red/yellow) concentrated around the oxygen atoms of the furan ring and the carbonyl group of the carbaldehyde, identifying them as primary sites for interaction with electrophiles. nih.govresearchgate.net Positive potential (blue) would be expected near the hydrogen atoms. This visual representation of charge distribution is instrumental in predicting how the molecule will interact with other reagents. researchgate.net

Conformational Analysis and Stability Studies

Conformational analysis involves identifying the most stable three-dimensional arrangement of a molecule's atoms. nih.gov Computational methods, particularly DFT, are used to calculate the energies of different possible conformers to locate the global minimum energy structure. physchemres.org For this compound, which has a relatively rigid benzofuran core, the primary conformational flexibility would involve the rotation of the C-C bond connecting the carbaldehyde group to the benzofuran ring. By calculating the potential energy surface as a function of this rotation, the most stable orientation of the aldehyde group can be determined, which is essential for understanding its reactivity and intermolecular interactions.

Prediction of Regioselectivity in Synthetic Reactions

The prediction of regioselectivity—the specific region of the molecule where a reaction will occur—is a significant application of computational chemistry. semanticscholar.org By integrating the findings from FMO and MEP analyses, chemists can anticipate the most probable sites for electrophilic or nucleophilic attack. researchgate.netwikipedia.org

For this compound, the MEP map would highlight the electron-rich oxygen atoms as likely targets for electrophiles. researchgate.net Furthermore, analysis of the HOMO's spatial distribution can pinpoint the atoms that are most likely to donate electrons in a reaction. Conversely, the distribution of the LUMO can indicate the most probable sites for accepting electrons. youtube.com These theoretical predictions are invaluable for designing synthetic routes and explaining observed reaction outcomes. semanticscholar.org

Molecular Docking and Dynamic Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a target protein. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.netresearchgate.net The docking process generates a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction, and reveals the specific amino acid residues involved in binding. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. mdpi.comnih.gov MD simulations model the movements of atoms in the complex, providing insights into the flexibility of the binding pocket and the persistence of key intermolecular interactions, such as hydrogen bonds. nih.govnih.gov Studies on similar benzofuran derivatives have used these techniques to evaluate their potential as inhibitors for various enzymes, such as Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13). nih.govresearchgate.net

Table 3: Example Molecular Docking Results for a Benzofuran Derivative against a Protein Target (Illustrative)

| Compound | Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Benzofuran Analog | Pks13 | -14.11 | HIS1699 | Hydrogen Bond |

| TYR1663 | Hydrogen Bond, Pi-Alkyl | |||

| PHE1423 | Pi-Alkyl | |||

| LEU1664 | Alkyl | |||

| Data based on findings for a 5-bromobenzofuran-oxadiazole derivative. nih.gov |

Research Applications of 3 Bromo Benzofuran 5 Carbaldehyde and Its Derivatives

Role as a Key Synthetic Intermediate for Complex Molecules

The chemical scaffold of 3-bromo-benzofuran-5-carbaldehyde makes it a valuable starting material for creating more complex molecules. rsc.org Its aldehyde and bromo-substituted benzofuran (B130515) core allow for various chemical reactions, positioning it as an ideal building block for intricate molecular structures. rsc.org

This compound is a crucial component in the total synthesis of several natural products. rsc.orgrsc.orgnih.gov Its inherent functionalities are instrumental in constructing the complex architectures found in nature. rsc.org

A notable application of this compound is in the synthesis of ailanthoidol, where the process starts with 5-bromo-2-hydroxy-3-methoxybenzaldehyde. rsc.org The synthesis of various benzofuran derivatives, which are common in natural products, often involves the use of this compound as a key intermediate. rsc.orgnih.gov The aldehyde group can be readily transformed, for instance, through olefination reactions, while the benzofuran core remains intact. The bromine atom at the 3-position allows for further modifications through cross-coupling reactions like Suzuki or Sonogashira, enabling the creation of a wide range of natural product analogues for structure-activity relationship (SAR) studies. rsc.org

The reactivity of this compound serves as a critical starting point for creating a wide array of diverse heterocyclic systems. jocpr.com The aldehyde functionality is a versatile anchor for building new rings, while the bromo-substituted benzofuran core can be integrated into larger fused systems. jocpr.comrsc.org

For instance, the aldehyde can react with various nucleophiles like amines and hydrazines to form imines and hydrazones, which can then undergo cyclization to produce new heterocyclic rings fused to the benzofuran core. This method has been used to synthesize novel benzofuran-containing pyrimidines, pyridines, and diazepines. rsc.org The bromine atom facilitates the introduction of different functionalities or the formation of new chemical bonds through cross-coupling reactions, allowing for the generation of a wide range of substituted benzofuran derivatives. rsc.org

Medicinal Chemistry Research Applications

Derivatives of this compound have been extensively studied for their potential as new antimicrobial and antibacterial agents. nih.govrsc.orgresearchgate.netcuestionesdefisioterapia.comnih.govtsijournals.com The benzofuran nucleus is a known pharmacophore, and modifications at the 3- and 5-positions have been explored to enhance its antimicrobial properties. nih.govrsc.org

Research has focused on synthesizing Schiff bases and chalcones from this compound. These derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria. rsc.orgcuestionesdefisioterapia.com For example, compounds with two bromo substituents, one on the benzofuran ring and another on a phenyl ring, have shown excellent antibacterial activity. rsc.org The antimicrobial activity of benzofuran derivatives is often dependent on the substitution at the heterocyclic furan ring. rsc.org Some synthesized benzofuran derivatives have shown moderate to good microbial inhibition. researchgate.net

Interactive Data Table: Antimicrobial Activity of Benzofuran Derivatives

| Compound Type | Modifications | Activity | Reference |

| Benzofuran Barbitones | Two bromo substituents on C-5 of benzofuran and C-4 of phenyl ring | Excellent antibacterial activity | rsc.org |

| Benzofuran-Thiazole and Phenyl Pyrazole Conjugates | --- | High inhibition zone against C. albicans | rsc.org |

| 1,3,5-Trisubstituted Pyrazoline Derivatives | --- | Good antibacterial activity | nih.gov |

| 3-Amino-2-hydroxypropyl Derivatives | Halogen in the aromatic ring | Antifungal activity | mdpi.com |

The investigation of this compound derivatives as potential anticancer agents is a growing field of research. rsc.orgmdpi.comnih.govnih.govscispace.comnih.govresearchgate.net The benzofuran scaffold is present in many anticancer drugs, and the bromine and aldehyde groups offer opportunities for structural modifications to enhance anticancer activity. mdpi.comnih.govnih.gov

Researchers have synthesized and evaluated various derivatives, such as Schiff bases and chalcones, for their cytotoxic effects against different cancer cell lines. rsc.orgnih.govnih.gov Certain Schiff base derivatives have shown potent antiproliferative activity against human breast and colon cancer cells. nih.gov Chalcone derivatives have also demonstrated significant promise, with their α,β-unsaturated ketone system interacting with cellular targets like tubulin to inhibit cancer cell proliferation. rsc.org The addition of halogens like bromine to the benzofuran ring has been shown to significantly increase anticancer activities. mdpi.comscispace.com

Interactive Data Table: Anticancer Activity of Benzofuran Derivatives

| Derivative Type | Key Structural Feature | Cancer Cell Line | Activity | Reference |

| 3-Acyl-5-hydroxybenzofuran | --- | Human breast cancer MCF-7 | Antiproliferative | nih.gov |

| 3-Formylbenzofuran | --- | SK-Hep-1 (hepatocellular carcinoma) | Promising growth inhibition | nih.gov |

| Benzofuran-based oxadiazole conjugates | Bromo derivative | HCT116 (colon cancer) | Most efficient against HCT116 | nih.gov |

| Bromo derivatives | Bromine on methyl or acetyl group | Leukemia (K562, MOLT-4), Cervix (HeLa) | Increased cytotoxicity | nih.govscispace.com |

| 3-Aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones | Chalcone structure | Human breast (MCF-7), Prostate (PC-3) | Antitumor activity | nih.govrsc.org |

The antioxidant potential of derivatives of this compound has been another area of scientific focus. nih.govnih.govresearchgate.net Oxidative stress is implicated in numerous diseases, making antioxidant compounds highly valuable.

Studies have examined the ability of various derivatives to mitigate oxidative stress by scavenging free radicals. nih.govresearchgate.net For example, replacing the bromine atom at the 3-position with a hydroxyl group can enhance the molecule's ability to neutralize free radicals. nih.gov In vitro assays have confirmed that certain derivatives of this compound possess significant antioxidant activity, sometimes exceeding that of standard antioxidants. nih.govresearchgate.net

Interactive Data Table: Antioxidant Activity of Benzofuran Derivatives

| Derivative Type | Modification | Assay | Result | Reference |

| Substituted benzofurans | Varied substitutions | In vitro antioxidant activity | Some showed very good antioxidant activity | nih.gov |

| Benzylic acid-derived bromophenols | Demethylation to form dihydroxyphenyl derivatives | DPPH, ABTS, Fe3+ and Cu2+ reducing capacities | Effective radical scavengers and reducing agents | nih.gov |

| Functionalized pyrazole scaffolds | Coupling with benzoyl chlorides | Free radical scavenging | Some compounds showed good to dominant antioxidant efficacy | researchgate.net |

Enzyme Inhibition Studies (e.g., Cholinesterase, Src Kinase)

Benzofuran derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.

Cholinesterase Inhibition: Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the breakdown of the neurotransmitter acetylcholine. mdpi.com Inhibiting these enzymes is a primary therapeutic strategy for managing Alzheimer's disease. mdpi.com Studies on benzofuran derivatives isolated from Cortex Mori Radicis have demonstrated significant inhibitory activity against cholinesterases. mdpi.comnih.gov

Notably, several 2-arylbenzofuran derivatives exhibit potent and selective inhibition of BChE over AChE. nih.gov In patients with advanced Alzheimer's, BChE becomes the predominant enzyme for acetylcholine hydrolysis, making selective BChE inhibitors particularly valuable. mdpi.com For instance, the derivative Cathafuran C showed highly potent and selective BChE inhibition with a Ki value of 1.7 μM. nih.gov The inhibitory mechanism for these compounds is often competitive. nih.gov

| Compound Type | Target Enzyme | Activity | Reference |

| 2-Arylbenzofuran Derivatives | Butyrylcholinesterase (BChE) | Potent and selective inhibition (IC50 values ranging from 2.5–32.8 μM) | nih.gov |

| Prenylated Benzofuranone | Butyrylcholinesterase (BChE) | Weak inhibition (IC50 45.5 μM) | nih.gov |

| Cathafuran C | Butyrylcholinesterase (BChE) | Most potent and selective inhibitor (Ki = 1.7 μM) | nih.gov |

| General Benzofuran Derivatives | Acetylcholinesterase (AChE) | Generally inactive or weakly inhibitory | nih.gov |

Src Kinase Inhibition: The Src family of protein kinases (SFKs) are crucial mediators of signal transduction related to cell growth. nih.gov Their constitutive activation is linked to tumorigenesis. The activity of SFKs is suppressed by inhibitors like C-terminal Src kinase (CSK) and CSK-homologous kinase (CHK). nih.gov While direct studies on this compound as a Src kinase inhibitor are not prominent, the broader class of kinase inhibitors often involves heterocyclic scaffolds. The development of synthetic compounds that can mimic the inhibitory action of proteins like CHK is an active area of research. CHK uniquely inactivates multiple active conformations of SFKs through a non-catalytic mechanism, making it a model for designing potent inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies of Halogenated Benzofurans

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure influences its biological activity. mdpi.comic.ac.uk For halogenated benzofurans, SAR studies have provided critical insights for developing potent anticancer agents. nih.govmdpi.com

Key findings from SAR studies on benzofuran derivatives include:

Substitution at C-2 Position: Modifications at the C-2 position of the benzofuran ring, such as adding ester or heterocyclic ring substitutions, are often crucial for cytotoxic activity against cancer cells. mdpi.com

Position of the Halogen: The position of the halogen atom on the benzofuran scaffold is a critical determinant of its biological activity. mdpi.com For instance, placing a halogen atom at the para position of an N-phenyl ring attached to the benzofuran core has been associated with maximum activity. mdpi.com

Nature of the Halogen: The hydrophobic and electron-donating properties of halogen atoms are considered beneficial, enhancing the cytotoxic properties of the benzofuran molecule. mdpi.com Bromine-substituted benzofurans, such as those with bromomethyl or bromophenacyl groups, have demonstrated pronounced cytotoxic activity. mdpi.com

Lipophilicity: A strong correlation often exists between the lipophilicity of benzofuran derivatives and their biological activity, such as in modulating multidrug resistance in tumor cells. nih.gov

| Structural Feature | Impact on Activity | Research Context | Reference |

| Substitution at C-2 Position | Crucial for cytotoxic activity | Anticancer derivatives | mdpi.com |

| Halogen at para-position of N-phenyl ring | Associated with maximum activity | Cytotoxic properties | mdpi.com |

| Bromomethyl/Bromophenacyl groups | Pronounced cytotoxic activity | Anticancer activity | mdpi.com |

| Lipophilicity | Correlates with multidrug resistance reversal | Propafenone analogs | nih.gov |

Targeting Specific Molecular Pathways (e.g., EGFR, PI3K, Akt, GSK-3β, mTOR)

The PI3K/Akt/mTOR signaling pathway is a master regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.govresearchgate.net Consequently, it is a major target for anticancer drug development. nih.gov Benzofuran derivatives have shown potential in modulating this and related pathways.

EGFR, PI3K, Akt, and mTOR: The Epidermal Growth Factor Receptor (EGFR) often triggers the PI3K/Akt/mTOR cascade. nih.govnih.gov Targeting this pathway at different points is a key therapeutic strategy. nih.govrsc.org Studies have shown that combining EGFR inhibitors with PI3K inhibitors can lead to synergistic activity against cancer cells, overcoming resistance mechanisms. nih.gov Benzofuran-based compounds have been synthesized as inhibitors of the mammalian target of rapamycin (mTOR), a central component of this pathway. researchgate.net For example, a derivative, 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, ndimethylpiperidin-4-amine, exhibited significant cytotoxic activity against a head and neck cancer cell line with an IC50 value of 0.46 µM by inhibiting mTORC1. researchgate.net

GSK-3β: Glycogen synthase kinase-3 beta (GSK-3β) is another crucial kinase involved in various cellular processes, and its deregulation is implicated in cancer and neurodegenerative diseases. researchgate.netresearchgate.net Oxindole-benzofuran hybrids have been designed as potent dual inhibitors of CDK2 and GSK-3β, demonstrating effectiveness against breast cancer cell lines by inducing cell cycle arrest and apoptosis. researchgate.net

Applications in Material Science Research and Organic Electronics

The unique electronic properties of π-conjugated organic systems make them suitable for applications in material science and organic electronics. upce.cz The benzofuran scaffold, being an aromatic heterocyclic system, is a building block for such materials. Research in this area focuses on designing and tuning organic molecules for specific functions. upce.cz

Applications for these organic materials include:

Organic Light-Emitting Diodes (OLEDs)

Organic Photovoltaics (OPV)

Dye-Sensitized Solar Cells (DSSC)

Switches and Sensors

Organic Batteries

While this compound itself is primarily a synthetic intermediate, its core structure is relevant to the development of more complex organic functional materials for these advanced applications. upce.czchemscene.com

Development as Biological Probes and Reagents in Biochemical Research

Beyond direct therapeutic applications, benzofuran derivatives serve as valuable tools in biochemical research. Their ability to interact selectively with biological targets like enzymes makes them effective as biological probes. nih.gov For example, a potent and selective inhibitor like Cathafuran C can be used to probe the specific role of BChE in neurodegenerative processes, helping to elucidate complex biological pathways. mdpi.comnih.gov

The aldehyde group in this compound is a reactive functional group that can form covalent bonds with nucleophilic sites on proteins, such as lysine or cysteine residues. This reactivity allows it to be used as a reagent to modify proteins, potentially altering their function in a controlled manner for research purposes. The benzofuran core can also be modified to incorporate fluorescent tags, creating probes for imaging and tracking biological molecules and processes within cells.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Benzofuran (B130515) Derivatives

The increasing demand for benzofuran derivatives in pharmaceuticals has driven chemists to devise new and efficient methods for their synthesis. nih.gov A significant focus is on the development of sustainable and environmentally friendly approaches.

Recent advancements in this area include:

Green Chemistry Approaches: Researchers are exploring catalyst-free synthesis and the use of eco-friendly deep eutectic solvents (DES) to create benzofuran rings. nih.gov One-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes in the presence of copper iodide as a catalyst represent a green and environmentally benign approach. nih.gov The use of palladium-on-carbon (Pd/C) as a recyclable catalyst that is stable in air and easily removed by filtration also contributes to more sustainable protocols. chemistryviews.org

Metal-Catalyzed Reactions: Transition metals play a crucial role in constructing the benzofuran nucleus. acs.org

Palladium and Copper: Palladium and copper-based catalysts are utilized in Sonogashira coupling reactions between terminal alkynes and iodophenols, followed by intramolecular cyclization to yield benzofuran derivatives. acs.orgnih.gov A heterogeneous Pd-Cu/C catalyst has been used for the preparation of benzofurans in pure water, a method that is tolerant to a wide variety of functional groups. divyarasayan.org

Rhodium: Rhodium-catalyzed synthesis involving C-H directing group migration has been reported as a novel method for creating the benzofuran ring. acs.org

Nickel: Nickel-catalyzed intramolecular nucleophilic addition has been developed for the formation of benzofuran derivatives, accommodating substrates with various electron-donating or electron-withdrawing groups. thieme.de

Visible-Light-Mediated Synthesis: The application of visible-light-mediated chemical reactions for the synthesis of functionalized benzofurans has seen a significant surge in interest, offering new avenues for their creation. osi.lv

Mechanosynthesis: Mechanochemical reactions, a part of green chemistry, are being explored as an alternative to traditional solution-based synthesis for producing organometallic polymers containing benzofuran. mdpi.com

These innovative synthetic strategies are crucial for the efficient and environmentally conscious production of a diverse library of benzofuran derivatives for further investigation.

Exploration of New Chemical Transformations and Reactivity Patterns for Functionalization

A key area of future research lies in the direct functionalization of the benzofuran core to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. hw.ac.uk The C-H functionalization of benzofurans and benzothiophenes is an appealing area of research as it can be used to quickly produce these libraries. hw.ac.uk

Key approaches include:

C-H Functionalization: Direct C-H functionalization of the benzofuran heterocycle is a powerful tool for creating new derivatives. hw.ac.uk Palladium-mediated C-H palladation/functionalization sequences are being studied to introduce substituents at various positions on the benzofuran ring. acs.org

Directed C-H Arylations: The use of directing groups, such as the 8-aminoquinoline (8-AQ) auxiliary, allows for the precise installation of aryl and heteroaryl substituents at specific positions of the benzofuran scaffold. chemrxiv.org

Exploiting Inherent Reactivity: Benzofurans possess distinct chemical properties, with the C2-position having the most acidic proton and the C3-position being more nucleophilic. hw.ac.uk These properties are being exploited to develop new C-H functionalization methodologies.

Understanding and harnessing the reactivity of the benzofuran nucleus will enable the synthesis of highly complex and diverse molecules with potentially novel biological activities.

Integration of Advanced Computational Modeling for Predictive Chemical Design

The integration of computational tools is revolutionizing the drug discovery process for benzofuran derivatives by enabling predictive design and a deeper understanding of molecular interactions. researchgate.net

Key computational techniques being employed include:

Molecular Docking: This technique is used to predict the binding modes of benzofuran derivatives within the active sites of biological targets, such as enzymes and proteins. researchgate.netnih.gov It helps in understanding the interactions that contribute to biological activity and in designing compounds with improved affinity. jazindia.comafricanjournalofbiomedicalresearch.com

3D-QSAR (Quantitative Structure-Activity Relationship): 3D-QSAR studies, using techniques like CoMFA and CoMSIA, generate reliable models to predict the biological activity of new molecules. researchgate.net These models provide insights into the structural features that are crucial for activity and guide the design of more potent compounds. researchgate.net

In Silico ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed benzofuran derivatives. researchgate.net This helps in identifying candidates with favorable pharmacokinetic profiles early in the drug discovery process. researchgate.net

Pharmacokinetic Property Prediction: In silico methods are also used to evaluate the drug-likeness and pharmacokinetic properties of benzofuran compounds, ensuring that they possess characteristics suitable for therapeutic use. nih.govbenthamdirect.com

These computational approaches accelerate the design-synthesis-testing cycle, making the discovery of new drug candidates more efficient and cost-effective.

Discovery of Novel Biological Activities and Identification of New Molecular Targets

Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, and ongoing research continues to uncover new therapeutic applications and molecular targets. scienceopen.com

Some of the promising areas of investigation include:

Anticancer Activity: Benzofuran derivatives have shown significant potential as anticancer agents. mdpi.comnih.gov Research is focused on identifying their molecular targets, which include:

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Novel benzofuran-based chalcone derivatives have been identified as potent VEGFR-2 inhibitors, a key target in cancer treatment. nih.gov

PI3K (Phosphoinositide 3-kinase): Some benzofuran hybrids have been designed as dual PI3K/VEGFR-2 inhibitors. nih.gov

Topo II (Topoisomerase II): Certain benzofuran derivatives have demonstrated strong inhibitory activity against Topoisomerase II. researchgate.net

CDK8 (Cyclin-dependent kinase 8): The osteoblastogenic activity of some benzofuran derivatives is suggested to be mediated by the suppression of CDK8. nih.gov

Antimicrobial Activity: Benzofuran derivatives are being explored as antimicrobial agents, with some compounds showing remarkable activity against various bacterial and fungal strains. nih.gov DNA gyrase B has been identified as a potential target for their antimicrobial action. researchgate.net

Neuroprotective Activity: The benzofuran scaffold is being investigated for its potential in treating neurodegenerative diseases like Alzheimer's. nih.gov These compounds have shown the ability to inhibit butyrylcholinesterase, an important target for managing the disease. nih.gov

Other Biological Activities: The diverse biological profile of benzofurans also includes anti-inflammatory, antiviral, antioxidant, and anti-HIV activities. divyarasayan.orgscienceopen.commedcraveonline.com

The continued exploration of the biological activities of novel benzofuran derivatives is likely to lead to the discovery of new therapeutic agents for a wide range of diseases.

Strategic Derivatization for Enhanced Therapeutic Potency and Selectivity

A crucial aspect of future research is the strategic modification of the benzofuran scaffold to improve the therapeutic potency and selectivity of lead compounds. This is guided by a deep understanding of the structure-activity relationships (SAR).

Key strategies include:

Structure-Activity Relationship (SAR) Studies: SAR studies are essential for understanding how different substituents on the benzofuran ring influence biological activity. semanticscholar.org For instance, studies have shown that the position of a halogen atom on the benzofuran ring is a critical determinant of its biological activity. mdpi.com

Hybridization: The combination of the benzofuran scaffold with other pharmacologically active moieties is a promising strategy to create hybrid molecules with enhanced or dual activities. jazindia.com

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to a biological target and then elaborating them into more potent lead compounds. mdpi.com A benzofuran hit was chemically elaborated at several positions to develop a new class of inhibitors for Escherichia coli DsbA. mdpi.com

Targeted Modifications: Based on computational modeling and SAR data, specific modifications can be made to the benzofuran structure to optimize interactions with the target protein, thereby increasing potency and selectivity. nih.gov

Through these strategic derivatization approaches, researchers aim to develop next-generation benzofuran-based therapeutics with superior efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-benzofuran-5-carbaldehyde, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves bromination of benzofuran derivatives followed by formylation. For example, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (40–60°C) in anhydrous DMF . Subsequent formylation at the 5-position may employ Vilsmeier-Haack conditions (POCl₃/DMF). Purity (>95%) is ensured via recrystallization in ethanol/water mixtures and validated by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) is typical. Refinement using SHELXL (for small molecules) ensures accurate anisotropic displacement parameters and hydrogen bonding networks . Visualization tools like ORTEP-3 generate thermal ellipsoid plots to validate structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., aldehyde proton at δ ~10.2 ppm, bromine-induced deshielding at C3).

- IR : Stretching bands for C=O (~1680 cm⁻¹) and C-Br (~560 cm⁻¹).

- MS : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic patterns (Br: 1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can computational chemistry (DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMO) to identify electron-rich sites. For Suzuki-Miyaura couplings, the bromine atom’s electrophilicity (LUMO energy ~-1.5 eV) and aldehyde’s conjugation with the benzofuran ring influence reactivity. Solvent effects (e.g., DMF vs. THF) are modeled using the PCM approach .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodological Answer : Discrepancies (e.g., bond length variations >0.05 Å between DFT and SCXRD) require iterative refinement. Cross-validate using:

- Hirshfeld surface analysis to assess intermolecular interactions.

- Dynamic NMR to probe conformational flexibility in solution.

- Raman spectroscopy to compare solid-state vs. solution-phase vibrational modes .

Q. How is this compound utilized in designing bioactive benzofuran derivatives?

- Methodological Answer : The aldehyde group serves as a key site for:

- Schiff base formation : Condensation with amines (e.g., hydrazines) to generate antimicrobial agents.

- Heterocyclic ring closure : Reaction with thiourea forms thiazolidinones with reported anticancer activity (IC₅₀ < 10 µM in MCF-7 cells).

- Pharmacophore modeling : QSAR studies prioritize substituents at C3 (Br) and C5 (CHO) for target binding .

Q. What are the challenges in scaling up multi-step syntheses involving this compound?

- Methodological Answer : Critical issues include:

- Bromine regioselectivity : Competing bromination at C2/C4 requires directing groups (e.g., methoxy) or steric control.

- Aldehyde stability : Use of protective groups (e.g., acetal formation) during harsh conditions (high temps, strong bases).

- Purification bottlenecks : Switch from column chromatography to continuous flow crystallization for >90% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.